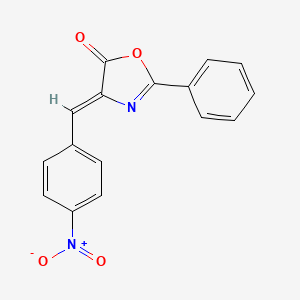

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Description

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound synthesized via the Erlenmeyer-Plöchl reaction, which involves condensation of an aromatic aldehyde (4-nitrobenzaldehyde) with hippuric acid under acetic acid and sodium acetate conditions . This reaction is solvent-free and yields up to 97% product without requiring chromatography .

Properties

IUPAC Name |

(4Z)-4-[(4-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-16-14(10-11-6-8-13(9-7-11)18(20)21)17-15(22-16)12-4-2-1-3-5-12/h1-10H/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDLKEDMXPGLTP-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-75-2 | |

| Record name | NSC24189 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-NITROBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-phenyloxazole-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Key observations :

-

Catalytic hydrogenation preserves the oxazolone ring while selectively reducing the nitro group .

-

Incomplete reduction with NaBH₄ occurs due to competing side reactions involving the oxazolone carbonyl.

Nucleophilic Substitution

The electron-deficient nitrobenzylidene moiety facilitates nucleophilic aromatic substitution:

Mechanistic insight :

-

Electron-withdrawing nitro group directs nucleophiles to meta/para positions via resonance stabilization .

-

Bulky nucleophiles (e.g., piperidine) favor para-substitution due to steric hindrance at meta .

Cycloaddition Reactions

The exocyclic double bond participates in [4+2] Diels-Alder reactions:

| Diene | Catalyst | Product | Endo/Exo Ratio | References |

|---|---|---|---|---|

| 1,3-Butadiene | None, 120°C, 24 hr | Bicyclic oxazolone adduct | 85:15 (endo:exo) | |

| Furan | ZnCl₂, DCM, 40°C, 6 hr | Fused oxabicyclic derivative | >95% endo |

Notable features :

-

Lewis acids (e.g., ZnCl₂) enhance dienophile reactivity of the benzylidene double bond .

-

Endo preference correlates with secondary orbital interactions between oxazolone carbonyl and diene .

Oxidation Reactions

Controlled oxidation modifies the nitro group or oxazolone ring:

Critical considerations :

-

Strong oxidants like KMnO₄ induce ring contraction via C=N bond cleavage .

-

Ozonolysis selectively cleaves the benzylidene double bond without affecting the oxazolone .

Condensation Reactions

The compound acts as a Michael acceptor in conjugate additions:

Synthetic utility :

-

Michael additions proceed with retention of the Z-configuration at the benzylidene double bond .

-

Spirocyclization occurs when bifunctional nucleophiles are employed .

Regioselectivity and Electronic Effects

Experimental and computational studies reveal:

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis :

- This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

Biology

- Biological Activity :

- Research indicates that (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one exhibits potential antimicrobial and anticancer properties. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to cell death in cancer cells .

- Immunomodulation :

Medicine

- Drug Development :

- The compound is being investigated for its therapeutic applications, particularly in developing new drugs targeting various diseases due to its biological activities.

Case Studies and Research Findings

-

Antioxidant Properties :

- A study published in MDPI evaluated several oxazolone derivatives, including (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one, for their ability to inhibit lipid peroxidation and proteolysis. The findings suggested that structural modifications could enhance biological efficacy.

-

Toxicity Studies :

- Investigations into the acute toxicity of oxazolone derivatives reported low toxicity profiles in animal models. This reinforces the potential safety and feasibility of further therapeutic development for this compound.

Mechanism of Action

The mechanism of action of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Properties:

- Structure : The Z-configuration is confirmed by NMR spectroscopy, with distinct signals at δ 7.29 (s, 1H, -CH=) in $^1$H NMR and δ 166.4 (C=O) in $^13$C NMR .

- Melting Point : 246–247°C (literature value); deviations in student experiments (e.g., 15°C lower) were attributed to solvent contamination .

Comparison with Structurally Similar Oxazol-5(4H)-one Derivatives

Structural Modifications and Physicochemical Properties

Substituents on the benzylidene moiety significantly influence melting points, reactivity, and bioactivity.

Electronic and Solvent Effects

- Hammett Analysis : The nitro group (σₚ = 1.27) increases reaction sensitivity (ρ = -0.74), slowing reactions compared to electron-donating groups (e.g., -OCH₃, σₚ = -0.27) .

- Solvent Interactions : Azulenyl derivatives with nitro substituents exhibit higher dipole moments and solvent polarity-dependent spectral shifts .

Biological Activity

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with 2-phenyloxazole-5(4H)-one. The reaction is generally conducted in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and an appropriate solvent like ethanol or methanol, under reflux conditions to facilitate product formation.

Chemical Characteristics

| Property | Value |

|---|---|

| CAS Number | 7152-75-2 |

| Molecular Formula | C₁₆H₁₀N₂O₄ |

| Molecular Weight | 294.26 g/mol |

| IUPAC Name | (4E)-4-[(4-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

| InChI Key | QRDLKEDMXPGLTP-GXDHUFHOSA-N |

Biological Activities

Research has identified several biological activities associated with (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one, including:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation by inhibiting key enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and cyclooxygenase (COX) .

The biological activity of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is largely attributed to its interaction with various molecular targets:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against tumor cells.

- Enzyme Inhibition : It acts as an inhibitor of enzymes such as LOX and COX, which play critical roles in the inflammatory response .

- Modulation of Cellular Pathways : The compound may influence signaling pathways related to apoptosis and cell survival, further contributing to its anticancer properties .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazolone derivatives, including (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one. The results indicated a significant inhibition of bacterial growth at low concentrations, highlighting its potential as a novel antimicrobial agent .

- Analgesic Activity : In experimental models of pain, derivatives of oxazolones demonstrated analgesic effects comparable to established pain relievers. This suggests that (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one may have similar therapeutic applications .

- Cytotoxicity Assessment : Toxicological studies have shown that while the compound exhibits potent biological activity, it also maintains a favorable safety profile with low acute toxicity in animal models .

Q & A

Q. What are the optimized synthetic routes for (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via the Erlenmeyer–Plöchl reaction, which involves condensation of 2-phenyloxazol-5(4H)-one with 4-nitrobenzaldehyde. Solvent-free conditions with acetic anhydride as a catalyst yield up to 97% . However, alternative methods using sulfonic acid catalysts (e.g., sulfanilic acid) report yields of ~85% with variations in reaction time and temperature . Key factors affecting yield include:

- Catalyst choice : Acidic catalysts (e.g., glacial acetic acid) enhance electrophilicity of the aldehyde.

- Solvent-free vs. solvent-based systems : Solvent-free conditions reduce purification steps and improve atom economy.

- Temperature control : Optimal ranges are 80–100°C; higher temperatures may promote side reactions.

Q. How is the structure of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one validated spectroscopically?

Critical spectroscopic data includes:

- ¹H NMR (CDCl₃): δ 7.29 (s, 1H, -CH=), 8.25–8.36 (m, Ar-H from nitrobenzylidene and phenyl groups) .

- ¹³C NMR : Peaks at δ 166.4 (C=O oxazolone), 160.5 (C=N), and 146.8 (aromatic carbons adjacent to nitro group) .

- UV-Vis : Absorbance maxima at ~380–403 nm (ε >30,000 M⁻¹cm⁻¹), indicative of π→π* transitions in the conjugated system .

Consistency between experimental and calculated HRMS data (e.g., m/z 294.06 for [M+H]⁺) confirms molecular integrity .

Q. What are the key physicochemical properties of this compound relevant to handling and storage?

- Melting point : 138–140°C (varies slightly with purity) .

- Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) .

- Stability : Sensitive to prolonged UV exposure due to the nitro group’s photoreactivity. Store in amber vials at 4°C .

Advanced Research Questions

Q. How does the nitro substituent influence electronic properties compared to other derivatives (e.g., methoxy or bromo)?

The nitro group is a strong electron-withdrawing moiety, which:

- Reduces electron density on the benzylidene ring, shifting UV-Vis absorbance to longer wavelengths (λmax ~380–403 nm vs. 345–360 nm for methoxy derivatives) .

- Enhances electrophilicity of the α,β-unsaturated carbonyl system, increasing reactivity toward nucleophiles (e.g., amines in peptide coupling) .

Comparative studies with bromo/methoxy analogs show nitro derivatives exhibit higher molar extinction coefficients (ε >37,000 M⁻¹cm⁻¹) due to extended conjugation .

Q. What mechanistic insights explain contradictions in reported biological activities of oxazolone derivatives?

While (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is cited as a tyrosinase inhibitor , conflicting data may arise from:

- Stereochemical purity : Undetected E/Z isomerization during synthesis alters binding affinity .

- Reaction with biomolecules : The nitro group may undergo reduction in vivo, forming reactive intermediates (e.g., hydroxylamines) that confound activity assays .

Methodological recommendations: - Validate stereochemistry via NOESY NMR.

- Use LC-MS to track stability in biological matrices.

Q. How can computational methods aid in designing derivatives with enhanced photophysical or catalytic properties?

- DFT calculations : Predict HOMO-LUMO gaps (e.g., ~3.5 eV for the nitro derivative) to tailor electronic transitions .

- Molecular docking : Simulate interactions with enzymatic targets (e.g., tyrosinase) to prioritize substituents improving binding entropy .

- Substituent screening : Meta-nitro groups may enhance charge-transfer properties compared to para-substituted analogs for optoelectronic applications .

Q. What strategies resolve discrepancies in synthetic yields reported across studies?

Discrepancies (e.g., 60–97% yields) arise from:

- Purification methods : Chromatography-free isolation (e.g., recrystallization) vs. column chromatography .

- Byproduct formation : Competing Knoevenagel condensations or oxazolone ring-opening under acidic conditions .

Optimization protocols: - Monitor reactions via TLC to terminate at optimal conversion.

- Use additives (e.g., molecular sieves) to sequester water and shift equilibrium toward product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.